molecular formula C13H12N2O5S2 B15129117 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid

Cat. No.: B15129117
M. Wt: 340.4 g/mol
InChI Key: ZMPDMYFTSINIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid is a cephalosporin derivative, which belongs to the β-lactam class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-aminocephalosporanic acid.

    Furoylthiomethylation: The 7-amino group is protected, and the 3-position is modified by introducing a furoylthiomethyl group through a nucleophilic substitution reaction.

    Deprotection: The protecting group on the 7-amino group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furoylthiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the furoylthiomethyl group or the β-lactam ring.

    Substitution: Nucleophilic substitution reactions can occur at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced furoylthiomethyl derivatives.

    Substitution: Various substituted cephalosporin derivatives.

Scientific Research Applications

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.

    Biology: Studied for its antibacterial properties and mechanism of action.

    Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.

    Industry: Employed in the development of new antibiotics and pharmaceutical formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-3-(2-thienylthiomethyl)-3-cephem-4-carboxylic acid
  • 7-Amino-3-(2-pyridylthiomethyl)-3-cephem-4-carboxylic acid
  • 7-Amino-3-(2-benzothiazolylthiomethyl)-3-cephem-4-carboxylic acid

Uniqueness

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid is unique due to its furoylthiomethyl group, which imparts distinct antibacterial properties and enhances its activity against certain bacterial strains compared to its analogs.

Properties

IUPAC Name

7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDMYFTSINIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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